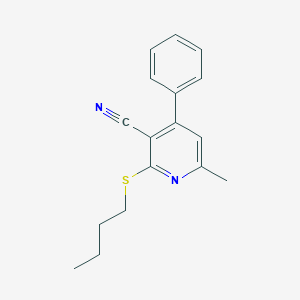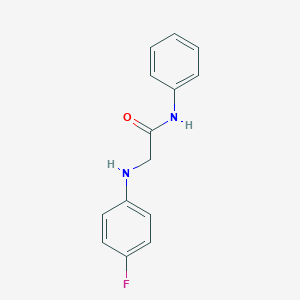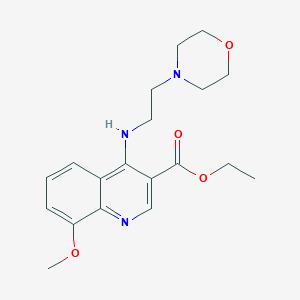![molecular formula C8H7ClO4S B241710 [(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
[(3-Chlorophenyl)sulfonyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Chlorophenyl)sulfonyl]acetic acid, also known as CPAA, is a chemical compound that has been widely used in scientific research for its unique properties. CPAA is a sulfonate ester that contains a chlorine atom and a carboxylic acid group, and it has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of [(3-Chlorophenyl)sulfonyl]acetic acid is not fully understood, but it is believed to involve the formation of covalent bonds between [(3-Chlorophenyl)sulfonyl]acetic acid and the target enzyme or protein. [(3-Chlorophenyl)sulfonyl]acetic acid contains a sulfonyl group that can react with the nucleophilic residues of the enzyme or protein, leading to the inhibition of its activity. [(3-Chlorophenyl)sulfonyl]acetic acid has also been shown to interact with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
[(3-Chlorophenyl)sulfonyl]acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein function, and the induction of apoptosis in cancer cells. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues. [(3-Chlorophenyl)sulfonyl]acetic acid has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the nervous system. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
[(3-Chlorophenyl)sulfonyl]acetic acid has several advantages for lab experiments, including its ability to selectively inhibit the activity of specific enzymes and proteins, its high purity and stability, and its low toxicity. However, [(3-Chlorophenyl)sulfonyl]acetic acid also has some limitations, including its high cost, its limited solubility in water, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of [(3-Chlorophenyl)sulfonyl]acetic acid in scientific research. One direction is the development of new drugs that target specific enzymes or proteins using [(3-Chlorophenyl)sulfonyl]acetic acid as a lead compound. Another direction is the investigation of the structure and function of proteins using [(3-Chlorophenyl)sulfonyl]acetic acid as a tool. Finally, the use of [(3-Chlorophenyl)sulfonyl]acetic acid in cancer research may lead to the development of new therapies that target cancer cells specifically.
Synthesemethoden
[(3-Chlorophenyl)sulfonyl]acetic acid can be synthesized in several ways, but the most commonly used method is the reaction of 3-chlorobenzenesulfonyl chloride with sodium acetate in acetic acid. This reaction results in the formation of [(3-Chlorophenyl)sulfonyl]acetic acid and sodium chloride as a byproduct. The purity of [(3-Chlorophenyl)sulfonyl]acetic acid can be improved by recrystallization from methanol or ethanol.
Wissenschaftliche Forschungsanwendungen
[(3-Chlorophenyl)sulfonyl]acetic acid has been used in various scientific research studies, including the development of new drugs, the study of enzyme inhibition, and the investigation of protein structure and function. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, acetylcholinesterase, and tyrosinase. [(3-Chlorophenyl)sulfonyl]acetic acid has also been used as a tool to study protein structure and function, as it can react with amino acid residues and modify their properties.
Eigenschaften
Produktname |
[(3-Chlorophenyl)sulfonyl]acetic acid |
|---|---|
Molekularformel |
C8H7ClO4S |
Molekulargewicht |
234.66 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7ClO4S/c9-6-2-1-3-7(4-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |
InChI-Schlüssel |
XMYCVQKTXWHUGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)

![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)



![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)